2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
Overview
Description
2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid is a chiral compound with significant importance in organic chemistry and various scientific research fields. The compound features a hydroxyl group, a ketone group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of a primary alcohol or an aldehyde to form the carboxylic acid group.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide, followed by acid hydrolysis to yield the carboxylic acid.
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid.
Industrial Production Methods
Industrial production of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid typically involves large-scale oxidation reactions using robust and efficient catalysts to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or carboxylic acid, while reduction of the ketone group yields a secondary alcohol.
Scientific Research Applications
2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid can be compared with other similar compounds, such as:
Lactic Acid: Both compounds contain a hydroxyl group and a carboxylic acid group, but lactic acid lacks the phenyl group.
Pyruvic Acid: Both compounds contain a ketone group and a carboxylic acid group, but pyruvic acid lacks the hydroxyl and phenyl groups.
Phenylacetic Acid: Both compounds contain a phenyl group and a carboxylic acid group, but phenylacetic acid lacks the hydroxyl and ketone groups.
The uniqueness of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
(2R)-2-hydroxy-4-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m1/s1/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-JEWAYBISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C[C@H](C(=O)O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857811 | |
Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286934-16-4 | |
Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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